molecular formula C50H63Br2MoN2O2Si- B15127418 (R)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,6-dimethylphenyl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI)

(R)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,6-dimethylphenyl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI)

Cat. No.: B15127418
M. Wt: 1007.9 g/mol
InChI Key: HADWJDSKTLXFKX-UHFFFAOYSA-N
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Description

®-1-((3,3’-Dibromo-2’-((tert-butyldimethylsilyl)oxy)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)oxy)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,6-dimethylphenyl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI) is a complex organometallic compound This compound is notable for its intricate structure, which includes multiple functional groups and a molybdenum center in the +6 oxidation state

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-((3,3’-Dibromo-2’-((tert-butyldimethylsilyl)oxy)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)oxy)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,6-dimethylphenyl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI) typically involves multiple steps. The process begins with the preparation of the binaphthyl core, followed by the introduction of the dibromo and tert-butyldimethylsilyl groups. The final step involves the coordination of the molybdenum center with the organic ligand under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The molybdenum center can participate in oxidation reactions, potentially altering its oxidation state.

    Reduction: Reduction reactions can also occur, particularly involving the organic ligands.

    Substitution: The functional groups attached to the binaphthyl core can undergo substitution reactions, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a higher oxidation state of molybdenum, while substitution could introduce new functional groups to the organic ligands.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise challenging, making it valuable in synthetic chemistry.

Biology

While its direct applications in biology are limited, derivatives of this compound could be explored for their potential biological activity, particularly in enzyme mimetics.

Medicine

Research into the medicinal applications of this compound is still in its early stages. its ability to catalyze specific reactions could be harnessed for drug development and synthesis.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its catalytic abilities make it a candidate for use in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through its molybdenum center. The molybdenum atom can coordinate with various substrates, facilitating their transformation through redox reactions. The organic ligands play a crucial role in stabilizing the molybdenum center and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Molybdenum hexacarbonyl: Another molybdenum-based compound used in catalysis.

    Molybdenum disulfide: Known for its applications in lubrication and catalysis.

    Molybdenum trioxide: Used in various industrial applications, including catalysis and material science.

Uniqueness

What sets ®-1-((3,3’-Dibromo-2’-((tert-butyldimethylsilyl)oxy)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)oxy)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,6-dimethylphenyl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI) apart is its complex structure, which combines multiple functional groups with a molybdenum center

Properties

Molecular Formula

C50H63Br2MoN2O2Si-

Molecular Weight

1007.9 g/mol

IUPAC Name

3-bromo-1-[3-bromo-2-[tert-butyl(dimethyl)silyl]oxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol;(2,6-dimethylphenyl)imino-(2-methyl-2-phenylpropylidene)molybdenum;2,5-dimethylpyrrol-1-ide

InChI

InChI=1S/C26H34Br2O2Si.C10H12.C8H9N.C6H8N.Mo/c1-26(2,3)31(4,5)30-25-21(28)15-17-11-7-9-13-19(17)23(25)22-18-12-8-6-10-16(18)14-20(27)24(22)29;1-10(2,3)9-7-5-4-6-8-9;1-6-4-3-5-7(2)8(6)9;1-5-3-4-6(2)7-5;/h14-15,29H,6-13H2,1-5H3;1,4-8H,2-3H3;3-5H,1-2H3;3-4H,1-2H3;/q;;;-1;

InChI Key

HADWJDSKTLXFKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.CC1=CC=C([N-]1)C.CC(C)(C)[Si](C)(C)OC1=C(C=C2CCCCC2=C1C3=C4CCCCC4=CC(=C3O)Br)Br

Origin of Product

United States

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